2-[cyano-(4,6-dimethylpyrimidin-2-yl)amino]-N-methylacetamide
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Overview
Description
2-[cyano-(4,6-dimethylpyrimidin-2-yl)amino]-N-methylacetamide is a chemical compound with a complex structure that includes a cyano group, a dimethylpyrimidinyl group, and an N-methylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[cyano-(4,6-dimethylpyrimidin-2-yl)amino]-N-methylacetamide typically involves the reaction of ethyl 2-(N-(4,6-dimethylpyrimidin-2-yl)cyanamide)acetate with primary aliphatic amines in water as a green solvent . This method is eco-friendly, low-cost, and yields high amounts of the desired product. The reaction conditions are mild, and the use of water as a solvent aligns with the principles of green chemistry.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-[cyano-(4,6-dimethylpyrimidin-2-yl)amino]-N-methylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form imidazoles and oxazoles.
Common Reagents and Conditions
Common reagents used in these reactions include primary aliphatic amines and solvents such as water and iso-propanol. The reaction conditions are typically mild, with the use of green solvents to enhance the eco-friendliness of the process .
Major Products
The major products formed from these reactions include various imidazole and oxazole derivatives, which have significant biological and pharmacological activities .
Scientific Research Applications
2-[cyano-(4,6-dimethylpyrimidin-2-yl)amino]-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its ability to form bioactive compounds.
Mechanism of Action
The mechanism of action of 2-[cyano-(4,6-dimethylpyrimidin-2-yl)amino]-N-methylacetamide involves its interaction with various molecular targets and pathways. The cyano group and the dimethylpyrimidinyl group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4,6-Dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide: Used as a corrosion inhibitor.
2-[cyano(4,6-dimethylpyrimidin-2-yl)amino]-N,N-dimethylpropanamide: Similar structure with different substituents.
Uniqueness
2-[cyano-(4,6-dimethylpyrimidin-2-yl)amino]-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and form bioactive compounds makes it a valuable compound in scientific research.
Properties
IUPAC Name |
2-[cyano-(4,6-dimethylpyrimidin-2-yl)amino]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-7-4-8(2)14-10(13-7)15(6-11)5-9(16)12-3/h4H,5H2,1-3H3,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTUQXXLWIYSDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(CC(=O)NC)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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